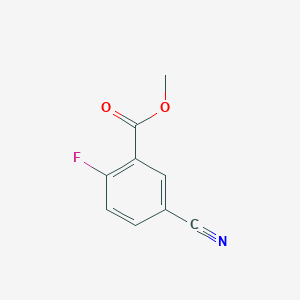

Methyl 5-cyano-2-fluorobenzoate

Description

Contextualization within Fluorinated Benzoate (B1203000) Chemistry

Fluorinated benzoates are a class of compounds where one or more hydrogen atoms on the benzoic acid or its ester derivatives are replaced by fluorine. The introduction of fluorine can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated benzoates, including Methyl 5-cyano-2-fluorobenzoate, particularly attractive in the design of new drugs and functional materials. The electron-withdrawing nature of the fluorine atom and the cyano group in this compound influences the reactivity of the aromatic ring, making it susceptible to certain types of chemical reactions.

Significance as a Synthetic Building Block

The true value of this compound lies in its utility as a synthetic building block. Its three distinct functional groups—the methyl ester, the cyano group, and the fluorine atom—can be selectively manipulated to introduce a variety of other functionalities, enabling the construction of complex molecular architectures.

Two primary synthetic routes to this compound have been described. The first involves the esterification of 5-cyano-2-fluorobenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. A second method starts from 3-bromo-4-fluorobenzonitrile, which undergoes a palladium-catalyzed carbonylation in the presence of methanol. arkat-usa.orggoogleapis.com

Interactive Table: Synthesis Methods of this compound

| Starting Material | Reagents | Key Transformation | Reference |

| 5-Cyano-2-fluorobenzoic acid | Methanol, Sulfuric Acid | Esterification | pitt.edu |

| 3-Bromo-4-fluorobenzonitrile | Carbon Monoxide, Methanol, Palladium Catalyst | Carbonylation | googleapis.com |

The most well-documented application of this compound is in the synthesis of pharmaceutical intermediates. The compound serves as a crucial starting material for the preparation of a variety of therapeutic agents. Notably, it is a key component in the synthesis of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors. clemson.edugoogle.com PDK1 is a significant target in cancer therapy, and inhibitors of this enzyme have shown promise in preclinical studies. google.com

Furthermore, this versatile building block has been utilized in the creation of cannabinoid receptor ligands and antiparasitic agents, highlighting its broad applicability in medicinal chemistry. googleapis.comgoogle.com The fluorine atom and the cyano group can be transformed into other functional groups, allowing for the generation of diverse libraries of compounds for drug discovery programs.

While direct, large-scale applications in commercial agrochemicals are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of modern crop protection agents. Fluorinated and cyano-substituted aromatic compounds are common features in many herbicides, fungicides, and insecticides due to their ability to enhance biological activity and metabolic stability. For instance, a patent for antiparasitic agents describes the use of this compound in their synthesis, suggesting its potential utility in developing new solutions for animal health, a field closely related to agrochemicals. google.com The reactivity of the fluorine atom allows for nucleophilic substitution reactions, which can be used to introduce other functional groups commonly found in bioactive agrochemical molecules.

The application of this compound extends beyond the life sciences into the realm of specialty chemicals and materials. While specific commercial examples are not abundant, the inherent properties of fluorinated aromatic compounds suggest potential uses. The introduction of fluorine can enhance thermal stability and hydrophobicity, and modify the electronic properties of materials. rsc.org

There is growing interest in the use of fluorinated monomers for the synthesis of advanced polymers and liquid crystals. clemson.edunih.gov Although direct evidence of this compound's use in these specific applications is limited, its structure makes it a candidate for investigation as a monomer or a precursor to monomers for high-performance polymers or liquid crystal displays. The cyano group, in particular, is a common feature in molecules designed for liquid crystal applications due to its large dipole moment.

Research Trajectories and Emerging Applications

Current research involving this compound and related fluorinated benzoates is focused on expanding their synthetic utility and exploring new applications. The development of more efficient and selective methods for the transformation of its functional groups is an active area of investigation. This includes the exploration of novel catalytic systems to facilitate reactions at the fluorine-substituted carbon or the cyano group.

Emerging applications are likely to capitalize on the unique electronic and physical properties imparted by the fluorine and cyano substituents. There is potential for its use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, where fine-tuning of electronic properties is crucial. Further exploration of its reactivity will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQLDZYJUIPASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337362-21-7 | |

| Record name | methyl 5-cyano-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of Methyl 5 Cyano 2 Fluorobenzoate

Reactions at the Fluorine Atom

The fluorine atom in Methyl 5-cyano-2-fluorobenzoate is susceptible to nucleophilic attack, primarily through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its use in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides. In the case of this compound, the aromatic ring is rendered electron-deficient by the attached activating groups, facilitating attack by nucleophiles.

The fluorine atom can be readily displaced by a range of nucleophiles, including amines and thiols, to form new carbon-nitrogen and carbon-sulfur bonds, respectively. These reactions are crucial for the synthesis of various biologically active compounds and functional materials.

While specific examples with detailed yields for the reaction of this compound with a wide array of amines and thiols are not extensively documented in publicly available literature, the general reactivity pattern is well-established for structurally similar activated fluoroarenes. The reaction typically proceeds by heating the fluorinated compound with the desired amine or thiol in the presence of a base in a polar aprotic solvent.

Table 1: Representative SNAr Reactions of Activated Fluoroarenes

| Nucleophile | Product Type | General Conditions |

| Primary/Secondary Amines | N-Aryl Amines | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMSO, DMF), Heat |

| Thiols/Thiolates | Aryl Thioethers | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMAc), Heat |

For instance, the reaction with an amine would yield a methyl 2-amino-5-cyanobenzoate derivative, a valuable scaffold in medicinal chemistry. Similarly, reaction with a thiol would produce a methyl 5-cyano-2-(aryl/alkylthio)benzoate.

The feasibility and rate of the SNAr reaction are significantly influenced by the nature and position of the substituent groups on the aromatic ring. For a nucleophilic attack to occur, the ring must be electron-poor. In this compound, both the cyano (-CN) group and the methyl ester (-COOCH3) group are strong electron-withdrawing groups.

The cyano group, located para to the fluorine atom, and the methyl ester group, positioned ortho to the fluorine, play a crucial role in activating the ring for nucleophilic attack. They achieve this by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. The negative charge developed during the addition of the nucleophile can be delocalized onto the oxygen atoms of the ester and the nitrogen atom of the cyano group, thereby lowering the activation energy of the reaction.

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: In the second, faster step, the aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

Some studies on related systems suggest that under certain conditions, a concerted SNAr mechanism may also be possible, though the stepwise pathway is more commonly accepted.

Hydrodefluorination

Various catalytic systems have been developed for this transformation, often employing transition metals like palladium, ruthenium, iridium, or nickel, in conjunction with a hydride source. researchgate.net Common hydride sources include silanes (e.g., triethylsilane), sodium borohydride (B1222165) (NaBH4), or hydrogen gas. google.com For example, catalyst systems based on bismuth have been shown to facilitate the hydrodefluorination of polyfluoroarenes under mild conditions. google.com Given the presence of activating groups in this compound, it is plausible that this compound could undergo hydrodefluorination under similar catalytic conditions to yield Methyl 5-cyanobenzoate.

Reactions at the Cyano Group

The cyano group (-C≡N) of this compound is another key functional handle that can undergo a variety of chemical transformations, most notably hydrolysis and reduction.

The hydrolysis of the cyano group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. Acid-catalyzed hydrolysis, typically using a strong acid like sulfuric acid in the presence of water, will convert the nitrile to a carboxylic acid. A patent for a related compound, 3-cyano-2,4,5-trifluoro-benzoic acid ethyl ester, describes its hydrolysis to the corresponding carboxylic acid by heating with sulfuric acid in a mixture of acetic acid and water. google.com It is expected that this compound would react similarly to yield 2-fluoro-5-(methoxycarbonyl)benzoic acid.

The reduction of the cyano group provides a route to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. quora.com The reaction would convert this compound to Methyl 2-fluoro-5-(aminomethyl)benzoate. Weaker reducing agents like sodium borohydride are generally not effective for the reduction of nitriles.

Reduction to Amine Derivatives (e.g., using LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both esters and nitriles. nih.gov When this compound is treated with LiAlH₄, a simultaneous reduction of both the methyl ester and the cyano group is expected to occur. The ester group is reduced to a primary alcohol, and the cyano group is reduced to a primary amine.

The reaction typically proceeds by the addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon atoms of the ester and nitrile functionalities. This process generally requires an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide and amine intermediates. The expected product from this dual reduction is (5-(aminomethyl)-2-fluorophenyl)methanol. This di-functional product can serve as a precursor for further reactions, such as cyclizations. google.com

Reaction Scheme: Reduction of this compound

| Reactant | Reagent | Product |

|---|

Hydrolysis to Carboxylic Acids

The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-cyano-2-fluorobenzoic acid. nih.govdoi.org This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. rsc.org The reaction mechanism involves protonation of the ester carbonyl, which increases its electrophilicity, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, or saponification, is usually carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Cyclization Reactions

The functional groups present in this compound and its derivatives create opportunities for various intramolecular cyclization reactions to form fused ring systems. While specific examples starting directly from the title compound are not extensively documented, its derivatives are valuable precursors for such transformations.

For instance, the reduction product, (5-(aminomethyl)-2-fluorophenyl)methanol, possesses both an amine and an alcohol group, which can undergo intramolecular condensation or substitution reactions to form heterocyclic structures. Similarly, derivatives of the hydrolysis product, 5-cyano-2-fluorobenzoic acid, can be utilized in cyclization reactions. For example, N-cyano sulfoximines derived from related benzamides can undergo intramolecular cyclization promoted by agents like trifluoroacetic anhydride. nih.gov Base-catalyzed intramolecular cyclization of substrates containing a cyano group and a tethered alkyne is another strategy for forming fused pyridine (B92270) rings. nih.gov

Functionalization for Heterocycle Formation

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The fluorine atom, positioned ortho to the ester group, is susceptible to nucleophilic aromatic substitution (SNAr), which can be exploited for the construction of fused heterocycles like quinazolinones. nih.gov For example, ortho-fluorobenzamides can react with amides in the presence of a base like cesium carbonate (Cs₂CO₃) to form 2,3-disubstituted quinazolin-4-ones through an SNAr and subsequent cyclization sequence. nih.gov

Furthermore, the cyano group can be transformed into other functionalities that facilitate heterocycle formation. The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, often involves precursors derived from ortho-amino or ortho-halo benzonitriles. organic-chemistry.orgmdpi.com Derivatives of this compound can be key intermediates in the multi-step synthesis of complex heterocyclic systems, including benzodiazepines and other pharmacologically active scaffolds. nih.govnih.gov

Reactions at the Ester Group

Hydrolysis to Carboxylic Acid

As detailed in section 3.2.2, the methyl ester group of this compound can be readily hydrolyzed to form 5-cyano-2-fluorobenzoic acid. nih.govdoi.org This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of an ester into a more versatile carboxylic acid functionality. The resulting carboxylic acid can then be used in a wide range of subsequent reactions, such as amide bond formation or further functional group manipulations.

Reaction Data: Hydrolysis of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 5-cyano-2-fluorobenzoic acid |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov this compound can undergo transesterification to produce other esters. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). nih.gov

In an acid-catalyzed transesterification, the alcohol reactant is typically used in large excess to drive the equilibrium towards the desired product. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 5-cyano-2-fluorobenzoate and methanol (B129727). nih.gov

Base-catalyzed transesterification involves a nucleophilic attack of an alkoxide on the ester carbonyl. For example, using sodium ethoxide in ethanol would also convert the methyl ester to an ethyl ester. nih.gov This method is often faster and occurs under milder conditions than the acid-catalyzed counterpart. Studies on the transesterification of methyl benzoate (B1203000) with other alcohols, such as ethylene (B1197577) glycol or benzyl (B1604629) alcohol, have demonstrated high conversion rates using various catalysts. organic-chemistry.org

Amidation Reactions

The ester group of this compound can undergo amidation to form the corresponding amide. This transformation is typically achieved by reacting the ester with an amine. The reaction can be performed under various conditions, including thermal methods and catalysis. For instance, direct amidation of esters with amines can be achieved under solvent-free conditions using catalysts like niobium(V) oxide (Nb₂O₅), which has shown high activity for a range of esters and amines. researchgate.net Other catalytic systems for ester amidation include those based on nickel, lanthanides, and boron compounds. researchgate.netmdpi.com For example, a nickel/N-heterocyclic carbene (NHC) system has been reported for the direct amidation of methyl esters. mdpi.com

The general mechanism for amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol. Catalysts can activate the ester group, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. researchgate.net

A study on the amidation of various carboxylic acids and their derivatives has highlighted the efficiency of certain coupling agents. For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives have been shown to be effective for the amidation of carboxylic acids with amines under basic conditions. lookchemmall.com While this study did not specifically use this compound, the principles of activating the carboxyl group for amidation are relevant.

| Catalyst/Reagent | Amine | General Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Niobium(V) oxide (Nb₂O₅) | Various amines | Solvent-free | High activity and reusability for direct amidation of esters. | researchgate.net |

| Nickel/N-heterocyclic carbene (NHC) | Primary and secondary aliphatic amines, anilines | Toluene, 140 °C | Broad functional group tolerance for methyl esters. | mdpi.com |

| Lanthanum-sodium complex | Various amines | Solvent-free, 80 °C | Efficient for methyl ester amidation, though yields for anilines can be lower. | mdpi.com |

| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives | Various amines | Basic conditions | Efficient and selective for amidation of carboxylic acids. | lookchemmall.com |

Reactions at the Aromatic Ring

The aromatic ring of this compound is influenced by the deactivating effects of the cyano and methoxycarbonyl groups, and the deactivating but ortho-, para-directing effect of the fluorine atom.

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are significantly hindered. The cyano (-CN) and methoxycarbonyl (-COOCH₃) groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. masterorganicchemistry.comassets-servd.host This deactivation occurs because these groups pull electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu The rate-determining step in EAS is the attack of the electrophile on the aromatic ring to form a carbocation intermediate (a benzenonium ion). msu.edumnstate.edu Electron-withdrawing groups destabilize this positively charged intermediate, thus slowing down the reaction rate. mnstate.edu

The fluorine atom, although a halogen and thus deactivating due to its inductive effect, is ortho-, para-directing. masterorganicchemistry.comassets-servd.host However, the strong deactivating nature of the cyano and ester groups generally makes electrophilic substitution reactions on this molecule unfavorable.

Despite the deactivated nature of the aromatic ring, the fluorine atom can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org While the C-F bond is generally less reactive than other carbon-halogen bonds in these reactions, under specific conditions, this compound could potentially undergo Heck-type reactions. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The success of such a reaction would depend on the choice of catalyst, ligands, base, and reaction conditions to facilitate the oxidative addition of the C-F bond to the palladium center. libretexts.org

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This reaction is widely used for the formation of biaryl compounds. Research has shown the successful Suzuki coupling of aryl bromides with various arylboronic acids using a palladium(II) complex as a precatalyst under microwave irradiation. researchgate.net Although this example does not involve a fluoro-substituted compound, it demonstrates the utility of the Suzuki reaction for aryl-aryl bond formation. The reactivity of the C-F bond in a Suzuki coupling would again be a critical factor.

Sonogashira Reaction: The Sonogashira reaction is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org This reaction is a reliable method for the synthesis of substituted alkynes. Studies have demonstrated the Sonogashira coupling of various aryl bromides with terminal alkynes. beilstein-journals.org A one-pot, two-step procedure involving a Sonogashira coupling followed by a 5-endo-dig-cyclization has been developed for the synthesis of substituted pyrroles from β-iododehydroamino acid methyl esters and terminal alkynes. researchgate.net The applicability of this reaction to this compound would depend on activating the C-F bond for the cross-coupling.

Negishi Reaction: The Negishi reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. A study on the Negishi reaction between methyl 4-bromobenzoate (B14158574) and benzylzinc bromide catalyzed by an immobilized palladium N-heterocyclic carbene-phosphine complex has been reported. researchgate.net This demonstrates the potential for cross-coupling reactions on benzoate esters.

| Reaction | Coupling Partner | Catalyst System | General Product Type | Reference |

|---|---|---|---|---|

| Heck | Alkene | Palladium catalyst, base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

| Suzuki | Organoboron compound | Palladium catalyst, base | Biaryl | researchgate.net |

| Sonogashira | Terminal alkyne | Palladium and copper catalysts, base | Substituted alkyne | beilstein-journals.orgresearchgate.net |

| Negishi | Organozinc compound | Palladium or nickel catalyst | Cross-coupled product | researchgate.net |

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Kinetic studies on reactions analogous to those that this compound undergoes can provide valuable insights. For instance, kinetic studies of amidation reactions catalyzed by niobium(V) oxide have shown that the high activity of the catalyst is due to the activation of the carboxylic acid by the Lewis acid sites of the catalyst. researchgate.net

In the context of electrophilic aromatic substitution, kinetic studies have been fundamental in establishing the activating and deactivating effects of various substituents on the benzene ring. libretexts.org Such studies typically involve measuring the reaction rates under different conditions of temperature, concentration, and catalyst loading.

For metal-catalyzed cross-coupling reactions, kinetic investigations help to elucidate the catalytic cycle and identify the rate-determining step. For example, in the Heck reaction, the oxidative addition of the aryl halide to the Pd(0) catalyst is often a critical step. libretexts.org Kinetic studies of the Heck-Matsuda reaction have shown the formation of palladium nanoparticles that may act as a reservoir for the active catalytic species. mdpi.com

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states.

For example, computational studies have been used to investigate the mechanism of nitrile activation by rhenium complexes and the fragmentation of oxoborane species. weizmann.ac.il In the context of cross-coupling reactions, computational methods can help to understand the role of ligands, the mechanism of oxidative addition and reductive elimination, and the factors controlling regioselectivity and stereoselectivity. thieme-connect.de For instance, computational studies on palladium-catalyzed reactions have provided detailed insights into the various steps of the catalytic cycle. researchgate.net

Intermediate in Pharmaceutical Synthesis

This compound serves as a fundamental building block in the multi-step synthesis of various pharmaceutical compounds. Its reactive sites allow for the attachment of different functional groups, leading to the creation of a wide array of derivatives.

Synthesis of Biologically Active Compounds

The search for new biologically active molecules is a cornerstone of pharmaceutical research. nih.gov this compound plays a crucial role in this process by providing a core structure that can be modified to generate novel compounds with desired pharmacological properties. These compounds are then screened for their potential to treat a variety of diseases, including cancer and neurodegenerative disorders. nih.gov

Precursor for Complex Drug Molecules

The synthesis of complex drug molecules often requires a series of intricate chemical reactions. This compound is frequently used as a starting material or a key intermediate in these synthetic pathways.

Enzalutamide Analogues: Enzalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. bpsbioscience.comfda.gov Researchers are actively developing analogues of enzalutamide to overcome drug resistance and improve treatment outcomes. researchgate.net this compound is a valuable precursor in the synthesis of these next-generation antiandrogen therapies.

Lorlatinib Intermediates: Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, two key drivers of non-small cell lung cancer. The synthesis of lorlatinib and its radiolabeled isotopologues for imaging studies involves the use of intermediates derived from fluorinated benzoic acid derivatives. nih.gov

| Drug Molecule | Therapeutic Area | Role of this compound Derivative |

| Enzalutamide Analogues | Prostate Cancer | Precursor for the synthesis of novel antiandrogen agents. researchgate.net |

| Lorlatinib Intermediates | Non-Small Cell Lung Cancer | Building block for the synthesis of the core structure of the ALK/ROS1 inhibitor. nih.gov |

Exploration of Biological Activities

Beyond its role as a synthetic intermediate, derivatives of this compound are themselves investigated for their intrinsic biological activities. The presence of the cyano and fluoro groups can influence the molecule's ability to interact with biological targets.

Enzyme Inhibition Studies

Enzymes are critical regulators of biological processes, and their inhibition is a common strategy in drug development. Derivatives of this compound are screened for their ability to inhibit specific enzymes that are implicated in disease pathways. For instance, certain benzofuran derivatives have been investigated for their potential to inhibit enzymes involved in cancer cell proliferation.

Receptor Binding Investigations

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. The structural features of this compound derivatives can be tailored to promote binding to particular receptors. For example, fluorinated benzamides have been studied as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for neurological and psychiatric disorders. nih.gov

Anti-inflammatory Properties of Derivatives

Derivatives of benzoate compounds have demonstrated notable anti-inflammatory activities. For instance, certain methyl salicylate glycosides, which are natural salicylic acid derivatives, have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, nitric oxide (NO), and reactive oxygen species (ROS) semanticscholar.org. In studies using macrophage cell lines, which are pivotal in the inflammatory response, various derivatives have been effective. Macrophages, when stimulated, produce significant amounts of inflammatory mediators nih.gov. The anti-inflammatory potential of new chemical entities is often evaluated using in vitro assays, such as cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibition assays, followed by in vivo models researchgate.net.

Research into novel anti-inflammatory compounds has identified molecules that can significantly reduce the inflammatory response induced by cytokines conicet.gov.ar. For example, one identified derivative was able to decrease the activating effects of INFγ or IL-6 on human macrophages and reduce the expression of pro-inflammatory markers conicet.gov.ar. While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively detailed in the provided search results, the general anti-inflammatory potential of benzoate and methyl derivatives suggests this is a promising area for further investigation semanticscholar.orgnih.gov.

Antimicrobial Efficacy of Benzoate Derivatives

The benzoate chemical structure is a component of various compounds investigated for their antimicrobial properties. Studies on newly synthesized heterocyclic derivatives containing a cyano group have shown potential antimicrobial activity nih.gov. For example, in one study, benzothiazole derivatives were generally found to be more active than the corresponding benzimidazole derivatives when tested against Gram-negative and Gram-positive bacteria nih.gov.

Specifically, certain methyl-6-amino-5-cyano-4H-pyran-2-carboxylate derivatives have exhibited antimicrobial activity comparable to established agents like chloramine researchgate.net. The presence of the cyano group is often considered to have a positive influence on the biological activity of these compounds nih.gov. The evaluation of antimicrobial efficacy is typically conducted through standardized methods like broth microdilution testing to determine the minimum inhibitory concentration against various bacterial and fungal strains nih.gov.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives containing the cyanofluorophenyl moiety, SAR studies have provided significant insights into how chemical modifications influence biological activity.

The inclusion of fluorine atoms and cyano groups in a molecule can profoundly affect its biological properties. The fluorine atom, due to its high electronegativity and small size, can alter a molecule's physical and chemical characteristics, which in turn affects its absorption, distribution, metabolism, and interaction with biological targets researchgate.net. The strategic placement of fluorine can lead to a significant enhancement of biological activity researchgate.net. Fluorine editing has become a common strategy in the optimization of drug candidates nih.gov.

The cyano group has also been recognized for its positive influence on biological activity in various aromatic and heteroaromatic compounds nih.gov. The 3-cyano-5-fluorophenyl ring, in particular, has been identified as a common structural feature in several series of potent biological modulators nih.gov. This specific arrangement of functional groups appears to be highly favorable for interaction with certain biological targets.

SAR studies on derivatives of 3-cyano-5-fluoro-N-arylbenzamide have demonstrated that even minor structural changes can lead to dramatic shifts in potency and binding affinity nih.gov. This is a common observation when dealing with allosteric modulators of G protein-coupled receptors (GPCRs) nih.gov.

For example, in a series of mGlu₅ negative allosteric modulators, the appendage of a methyl group to a pyridyl amine derivative resulted in a nearly 50-fold improvement in potency. An even more significant increase—over 150-fold—was observed with the addition of a methyl group to a thiazole derivative nih.gov. These findings highlight the sensitivity of the target's binding pocket to the steric and electronic properties of the ligand.

Table 1: Impact of Minor Structural Modifications on Potency of 3-Cyano-5-fluoro-N-arylbenzamide Derivatives

| Base Compound | Modification | Resulting Compound | Fold Improvement in Potency |

| 2-aminopyridine derivative | Addition of a 6-methyl group | 6-methyl-2-aminopyridine derivative | ~50x |

| Thiazole derivative | Addition of a 4-methyl group | 4-methylthiazole derivative | >150x |

This high degree of sensitivity allows for fine-tuning of the molecule's properties to achieve desired levels of affinity and specificity for the intended biological target.

The design of potent and selective drugs relies heavily on understanding the three-dimensional structure of the ligand and its interaction with the target protein. Conformational analysis helps in elucidating the preferred spatial arrangement of the molecule, which is critical for its binding affinity.

In the context of derivatives containing the 3-cyano-5-fluorophenyl ring, a key strategy has been to fix this part of the molecule and explore modifications on other parts, such as an attached amine group nih.gov. This approach allows for the rapid generation of compound libraries to explore the SAR around that particular vector. The ultimate goal of such analyses is to design molecules with optimized pharmacokinetic properties, including good exposure in both plasma and the central nervous system, if required for the therapeutic indication nih.gov.

Target Identification and Validation

A critical step in drug discovery is the identification and validation of the biological target through which a compound exerts its therapeutic effect. For a series of compounds built around the 3-cyano-5-fluorophenyl motif, the metabotropic glutamate receptor 5 (mGlu₅) was identified as a key target nih.gov. These compounds were found to act as negative allosteric modulators (NAMs) of this receptor nih.gov.

The validation of this target was supported by functional assays that measured the ability of the compounds to block the mobilization of intracellular calcium induced by glutamate in cells expressing the rat mGlu₅ receptor nih.gov. The development of potent and selective mGlu₅ NAMs is an active area of research for treating various neurological and psychiatric disorders.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 5-cyano-2-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular architecture. A certificate of analysis for commercially available this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and that the compound has a purity of ≥98.0% as determined by NMR. leyan.com

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the fluorine, cyano, and methyl ester substituents. The proton adjacent to the fluorine atom will likely be split by the fluorine, resulting in a doublet of doublets, while the other two protons will also show splitting based on their coupling to adjacent protons.

Methyl Protons: The three protons of the methyl group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to produce a sharp singlet in the upfield region of the spectrum (typically δ 3.5-4.0 ppm).

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₃-H) | Downfield | Doublet of Doublets | 1H |

| Aromatic (C₄-H) | Downfield | Multiplet | 1H |

| Aromatic (C₆-H) | Downfield | Multiplet | 1H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule:

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield (typically δ 160-170 ppm).

Aromatic Carbons: The six carbons of the benzene ring will have signals in the aromatic region (typically δ 110-165 ppm). The carbon directly bonded to the fluorine atom (C-2) will show a large coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also be influenced by the substituents, leading to a range of chemical shifts.

Cyano Carbon (C≡N): The carbon of the nitrile group typically appears in the δ 115-125 ppm range.

Methyl Carbon (-OCH₃): The methyl carbon is shielded and will appear upfield (typically δ 50-60 ppm).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160-170 |

| Aromatic (C-F) | 155-165 (doublet) |

| Aromatic (C-CN) | 110-120 |

| Aromatic (C-COOCH₃) | 120-130 |

| Aromatic (C-H) | 125-140 |

| Cyano (C≡N) | 115-125 |

¹⁹F NMR for Fluorine Chemical Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of this signal is influenced by its position on the aromatic ring. In studies of other fluorobenzoates, the signal for a fluorine atom in the ortho position (adjacent to the carboxyl group) is significantly shifted downfield. nih.gov This downfield shift is attributed to the electronic environment created by the proximity of the substituent. nih.gov The signal will also exhibit coupling to the adjacent aromatic proton (C₃-H), likely appearing as a doublet or multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular formula is C₉H₆FNO₂, corresponding to a molecular weight of 179.15 g/mol and an accurate monoisotopic mass of 179.0383 Da. lgcstandards.comuni.lu

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

For this compound, the expected ions in a positive-ion mode ESI-MS spectrum would include:

[M+H]⁺: With a calculated m/z of approximately 180.0455. uni.lu

[M+Na]⁺: With a calculated m/z of approximately 202.0275. uni.lu

In negative-ion mode, the deprotonated molecule [M-H]⁻ could be observed with a calculated m/z of approximately 178.0310. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 180.04553 |

| [M+Na]⁺ | 202.02747 |

| [M+K]⁺ | 218.00141 |

| [M+NH₄]⁺ | 197.07207 |

| [M-H]⁻ | 178.03097 |

Data sourced from PubChemLite. uni.lu

Molecular Ion Peak Interpretation

In a mass spectrum, the molecular ion peak (M⁺) represents the ionized molecule that has not fragmented. The accurate mass of this peak is a critical piece of data for confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS) can measure this mass with very high precision.

The monoisotopic mass of this compound (C₉H₆FNO₂) is calculated to be 179.03825 Da. uni.lu The observation of a molecular ion peak at or very near this m/z value in an HRMS spectrum would strongly confirm the identity and elemental formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

The key functional groups in this compound are the aromatic ring, the cyano group (nitrile), the methyl ester, and the fluorine substituent. The expected IR absorption frequencies for these groups are summarized in the table below. The presence of the cyano group is typically confirmed by a sharp, medium-intensity band in the triple bond region of the spectrum. The carbonyl (C=O) stretching of the aromatic ester gives rise to a strong absorption band. The carbon-fluorine bond also exhibits a characteristic strong absorption.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |

| C=C stretch | 1600 - 1475 | Medium to Weak | |

| Cyano (Nitrile) | C≡N stretch | 2260 - 2240 | Medium, Sharp |

| Methyl Ester | C=O stretch | 1730 - 1715 | Strong |

| C-O stretch | 1300 - 1100 | Strong | |

| C-H stretch (methyl) | 2960 - 2850 | Medium | |

| Fluoro Substituent | C-F stretch | 1400 - 1100 | Strong |

These characteristic absorption bands collectively allow for the unambiguous identification of this compound and can be used to monitor its presence and purity in reaction mixtures.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Flash Column Chromatography are routinely employed for purity assessment and preparative separation.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A common approach for the analysis of such polar aromatic compounds is reversed-phase HPLC.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below. The retention time of the main peak corresponding to the compound would be used for its identification, and the peak area would be used to determine its purity relative to any impurities present.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

This method would be validated according to established guidelines to ensure its accuracy, precision, and linearity for the quantitative determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound.

In GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparing it to spectral libraries.

The table below outlines typical conditions for a GC-MS analysis of this compound. The retention time from the GC would provide one level of identification, while the mass spectrum would offer definitive structural confirmation.

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 300 m/z |

The expected mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.15 g/mol ), as well as characteristic fragment ions resulting from the loss of functional groups such as the methoxy (-OCH3) or cyano (-CN) groups.

For the purification of this compound on a preparative scale, flash column chromatography is a widely used and efficient technique. This method utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate the desired compound from impurities based on their differential adsorption to the stationary phase.

Given the polar nature of this compound, a normal-phase chromatography setup is often employed. The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

A general procedure for the purification of a polar aromatic compound like this compound is described in the table below. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient of Hexane and Ethyl Acetate |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel before being loaded onto the column. |

| Elution | The polarity of the mobile phase is gradually increased to elute the compound of interest. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. For a pure sample of this compound (C₉H₆FNO₂), the experimentally determined elemental composition should closely match the theoretically calculated values.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.34 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.38 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.86 |

| Total | 179.15 | 100.00 |

Computational Chemistry and Modeling Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Calculations based on MO theory are instrumental in understanding the reactivity and electronic properties of Methyl 5-cyano-2-fluorobenzoate.

A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, thus indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the distribution of the HOMO and LUMO would likely be influenced by the substituent groups on the benzene (B151609) ring. The electron-withdrawing nature of the cyano and fluoro groups, as well as the methyl ester, would significantly affect the electron density distribution across the molecule. Computational studies on similar aromatic compounds often reveal that the HOMO is localized on the electron-rich aromatic ring, while the LUMO is distributed over the electron-withdrawing substituents.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

These calculations are typically performed using software packages that solve the Schrödinger equation with various levels of approximation. The results of such analyses provide a theoretical framework for predicting the sites of electrophilic and nucleophilic attack, as well as the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are widely employed to study the properties of organic molecules like this compound.

A fundamental application of DFT is the determination of the molecule's equilibrium geometry. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides a detailed picture of bond lengths, bond angles, and dihedral angles in the most stable conformation of this compound. For substituted benzenes, the planarity of the ring and the orientation of the substituent groups are of particular interest.

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the analysis of the molecular orbitals (as discussed in the previous section), the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), providing a guide to intermolecular interactions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester, the nitrogen of the cyano group, and the fluorine atom, indicating these as sites for electrophilic attack or hydrogen bond acceptance.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can be invaluable for the characterization of a compound and for the interpretation of experimental data.

Vibrational Spectroscopy: DFT can be used to calculate the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the vibrational modes that are active in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be made. This is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.

NMR Spectroscopy: Another important application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (e.g., for 1H, 13C, 19F) can be predicted. These theoretical values can then be compared with experimental NMR data to confirm the structure of the molecule.

| Spectroscopic Parameter | Computational Method | Information Gained |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of IR and Raman bands to specific molecular vibrations. |

| NMR Chemical Shifts | DFT (e.g., GIAO method) | Prediction of 1H, 13C, and 19F NMR spectra for structural elucidation. |

Molecular Dynamics Simulations (if applicable for interactions with biomolecules)

While this compound is a small molecule, Molecular Dynamics (MD) simulations would become highly relevant if its interaction with a biological macromolecule, such as a protein or a nucleic acid, were to be investigated. MD simulations provide a dynamic view of the molecular system over time, allowing for the study of conformational changes, binding stability, and the nature of intermolecular interactions.

In a typical MD simulation protocol, the small molecule would first be placed in the binding site of the biomolecule, often guided by molecular docking. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the simulation trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the ligand and the protein adapt their conformations upon binding.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Binding Free Energy: Estimation of the binding affinity using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Such studies are crucial in drug discovery for understanding the mechanism of action of a potential drug molecule and for guiding its optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

If this compound were part of a series of analogs with known biological activity against a particular target, a QSAR study could be performed. The steps involved would include:

Data Set Selection: A diverse set of molecules with a range of biological activities would be chosen.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model could provide valuable insights into the structural features that are important for the desired biological activity and guide the design of more potent compounds.

Virtual Screening and Ligand Design

Virtual screening and ligand design are computational techniques central to modern drug discovery. They are used to identify promising new drug candidates from large chemical libraries and to optimize the properties of lead compounds.

Virtual Screening: If this compound were identified as a "hit" compound with some desirable activity, it could be used as a starting point for a virtual screening campaign.

Ligand-Based Virtual Screening: In the absence of a known 3D structure of the biological target, the structure of this compound could be used as a template to search for other molecules with similar 2D or 3D features in large compound databases. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking could be used to screen large libraries of compounds to identify those that are predicted to bind favorably to the target's active site.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of more efficient and sustainable methods for synthesizing methyl 5-cyano-2-fluorobenzoate and its derivatives is a key area of future research. Current methods, while effective, often involve multiple steps and can be improved in terms of yield, cost-effectiveness, and environmental impact.

One promising approach involves the refinement of existing multi-step syntheses. For instance, a common route starts with 5-fluoroisophthalic acid derivatives and proceeds through halogenation, cyanation, and finally esterification. Research could focus on optimizing each of these steps, such as developing more efficient catalysts for the cyanation reaction to overcome the steric hindrance from the adjacent fluorine atom.

Another avenue of exploration is the development of novel, more direct synthetic pathways. This could involve the investigation of new catalytic systems or the use of alternative starting materials. For example, research into the direct C-H cyanation of 2-fluorobenzoic acid derivatives could offer a more atom-economical route to the target molecule. The application of methodologies like the Stobbe condensation, which has been used for similar structures, could also be explored to create more cost-effective and "green" synthetic processes. google.com

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties conferred by the fluorine and cyano groups on the benzene (B151609) ring of this compound suggest that there are likely undiscovered reactivity patterns waiting to be explored. Future research should aim to systematically investigate the compound's behavior in a wider range of chemical transformations.

Key areas of interest include:

Nucleophilic Aromatic Substitution (SNAr) Reactions: While the fluorine atom can be displaced by nucleophiles, a more comprehensive study of its reactivity with a diverse array of nucleophiles under various conditions is warranted. This could lead to the discovery of new and efficient methods for introducing a wide range of functional groups at the 2-position.

Metal-Catalyzed Cross-Coupling Reactions: The C-F and C-CN bonds, as well as the C-H bonds on the aromatic ring, could potentially participate in various cross-coupling reactions. Investigating reactions such as Suzuki, Buchwald-Hartwig, and C-H activation/functionalization could unlock new synthetic pathways to complex molecules.

Reactions of the Cyano and Ester Groups: While the primary reactivity often focuses on the aromatic ring, the cyano and ester functionalities offer additional handles for chemical modification. For example, the selective reduction of the cyano group in the presence of the ester, or vice versa, could lead to valuable synthetic intermediates.

Design and Synthesis of Advanced Derivatives for Biological Probes

The structural motif of this compound is present in a number of biologically active compounds. This makes it an attractive scaffold for the design and synthesis of advanced derivatives that can serve as biological probes to investigate cellular processes. For instance, derivatives of similar fluorinated benzoic acids have been utilized in the development of antiproliferative agents that target microtubules. ossila.com

Future research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and its derivatives, researchers can gain insights into how specific structural features influence biological activity. This knowledge can then be used to design more potent and selective compounds.

Fluorescent Probes: The inherent fluorescence of some aromatic compounds can be harnessed to create probes for imaging biological processes. By incorporating fluorophores or other reporter groups into the structure of this compound derivatives, it may be possible to develop tools for visualizing specific targets within cells.

Photoaffinity Labels: These are powerful tools for identifying the binding partners of a particular molecule. By incorporating a photoreactive group into a derivative of this compound, researchers could potentially identify the proteins or other biomolecules with which it interacts.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

To accelerate the discovery and optimization of new derivatives of this compound, the integration of modern synthesis technologies such as flow chemistry and automation is crucial. researchgate.net These technologies offer several advantages over traditional batch synthesis methods, including improved reaction control, enhanced safety, and the ability to rapidly synthesize large libraries of compounds. researchgate.net

Future research in this area will likely involve:

Development of Flow Synthesis Protocols: Adapting existing batch synthesis methods for this compound to continuous flow systems will be a key first step. This will require careful optimization of reaction parameters such as temperature, pressure, and residence time.

Automated Synthesis Platforms: The development of fully automated platforms for the synthesis and purification of this compound derivatives would enable the rapid generation of large compound libraries for high-throughput screening.

Integration with Biological Screening: By directly coupling automated synthesis platforms with high-throughput biological screening assays, it will be possible to create a closed-loop system for the rapid discovery of new bioactive molecules.

Applications in Materials Science Beyond Current Scope

While the primary focus of research on this compound has been in the life sciences, its unique electronic and structural properties suggest that it may also have applications in materials science. The presence of the polar cyano and fluoro groups can influence intermolecular interactions, potentially leading to the formation of ordered structures such as liquid crystals.

Future research could explore the potential of this compound and its derivatives in areas such as:

Organic Electronics: The electron-withdrawing nature of the cyano and fluoro groups could make derivatives of this compound useful as n-type organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Nonlinear Optics: The combination of a donor and acceptor group on an aromatic ring can lead to materials with large second-order nonlinear optical (NLO) properties. By incorporating suitable donor groups into the structure of this compound, it may be possible to create new NLO materials.

Polymers and Liquid Crystals: The rigid, polar nature of the this compound core could be exploited in the design of novel polymers and liquid crystals with tailored properties. For example, incorporating this unit into a polymer backbone could lead to materials with enhanced thermal stability or specific liquid crystalline phases.

Clinical Translation Potential of Derivative Compounds

The ultimate goal of much of the research on this compound and its derivatives is the development of new therapeutic agents. Indeed, this scaffold is a key component of compounds that have entered clinical development. For instance, arylbenzamides derived from similar building blocks have been investigated as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with potential applications in neurological disorders. lookchem.com One such compound, AZD9272, has progressed to Phase I clinical studies. lookchem.com

Future efforts to translate these findings into clinical practice will require:

Lead Optimization: Further medicinal chemistry efforts will be needed to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. ebi.ac.uk This will involve the synthesis and testing of a wide range of derivatives to identify those with the most promising therapeutic profiles.

Preclinical Development: Promising lead compounds will need to undergo extensive preclinical testing to evaluate their safety and efficacy in animal models of disease. This will include studies on toxicology, pharmacokinetics, and pharmacodynamics.

Clinical Trials: Compounds that successfully navigate preclinical development will then need to be evaluated in human clinical trials to determine their safety and efficacy in patients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 5-cyano-2-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 5-cyano-2-fluorobenzoic acid with methanol, using acid catalysts like sulfuric acid or thionyl chloride. Optimization includes:

- Temperature control : Maintaining 60–80°C to avoid side reactions.

- Catalyst selection : Using Lewis acids (e.g., Zn(OAc)₂) to enhance reactivity .

- Purification : Column chromatography or recrystallization to isolate the ester.

- Yield improvement : Stoichiometric excess of methanol and inert atmosphere to prevent hydrolysis.

- Key reference : Similar esterification strategies are validated in studies on morpholine-cyanomethyl derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl ester (δ 3.9 ppm). ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm).

- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O).

- Mass spectrometry : Molecular ion ([M+H]⁺) confirms molecular weight.

- X-ray crystallography : Resolves substituent positions if crystals are obtainable.

- Key reference : Structural elucidation protocols align with EPA DSSTox guidelines for fluorinated benzoates .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The cyano group (-CN) is strongly electron-withdrawing (-I effect), activating the ring for electrophilic substitution at the para position. The fluoro group (-F) directs reactions meta due to its -I/+M duality.

- Steric effects : The ester’s methyl group introduces minimal steric hindrance, favoring reactions at the 5-cyano and 2-fluoro positions.

- Experimental design : Use Hammett constants (σₚ for -CN = +0.66, σₘ for -F = +0.34) to predict reaction sites .

- Key reference : Substituent effects are benchmarked against methyl 4-cyano-3-fluorobenzoate derivatives .

Q. What strategies can mitigate conflicting data when determining reaction kinetics or thermodynamic stability in studies involving this compound?

- Methodological Answer :

- Controlled variables : Standardize solvent polarity, temperature, and catalyst loading.

- Advanced analytics : Use HPLC to track intermediate formation; DFT calculations to model transition states.

- Replicate experiments : Triplicate runs with statistical analysis (e.g., ANOVA) to validate reproducibility.

- Cross-validation : Compare kinetic data with analogous compounds (e.g., methyl 2-bromo-3-cyano-5-fluorobenzoate) to identify outliers .

Q. In multi-step syntheses using this compound as an intermediate, how can competing side reactions be minimized while preserving functional group integrity?

- Methodological Answer :

- Protecting groups : Temporarily protect the cyano group with trimethylsilyl (TMS) during harsh reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Stepwise monitoring : Employ TLC or in-situ IR to detect side products early.

- Catalyst tuning : Avoid strong bases that may hydrolyze the ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.